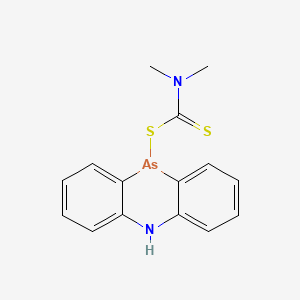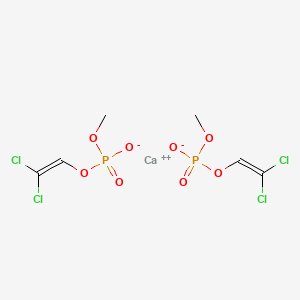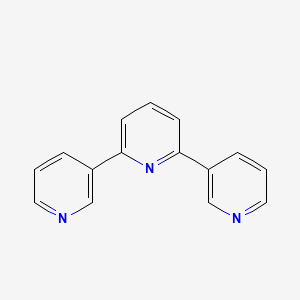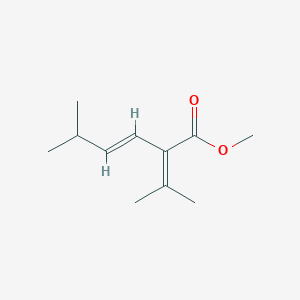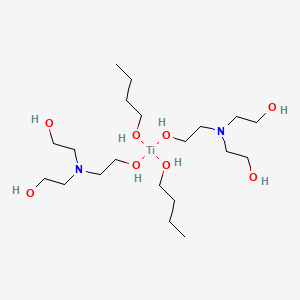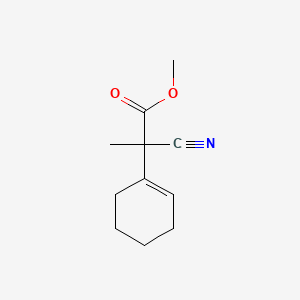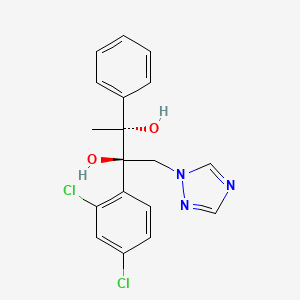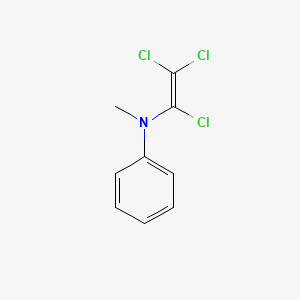
Benzenamine, N-methyl-N-(trichloroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-methyl-N-(trichloroethenyl)-, also known as N-methyl-N-(1,2,2-trichloroethenyl)benzenamine, is an organic compound with the molecular formula C9H8Cl3N. This compound is characterized by the presence of a benzenamine core substituted with a methyl group and a trichloroethenyl group. It is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-methyl-N-(trichloroethenyl)- typically involves the reaction of benzenamine with trichloroethylene in the presence of a methylating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-100°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including distillation and recrystallization to obtain high-purity Benzenamine, N-methyl-N-(trichloroethenyl)-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-methyl-N-(trichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens like chlorine (Cl2), bromine (Br2).
Major Products Formed
Oxidation: Nitrobenzenamine derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various halogenated benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, N-methyl-N-(trichloroethenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of Benzenamine, N-methyl-N-(trichloroethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The trichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but lacks the trichloroethenyl group.
Benzenamine, N-methyl-: Lacks the trichloroethenyl group, making it less reactive.
Benzenamine, N,N,3-trimethyl-: Contains additional methyl groups, altering its chemical properties.
Uniqueness
Benzenamine, N-methyl-N-(trichloroethenyl)- is unique due to the presence of the trichloroethenyl group, which imparts distinct reactivity and potential biological activity. This makes it valuable in specialized chemical syntheses and research applications.
Propriétés
Numéro CAS |
708-88-3 |
|---|---|
Formule moléculaire |
C9H8Cl3N |
Poids moléculaire |
236.5 g/mol |
Nom IUPAC |
N-methyl-N-(1,2,2-trichloroethenyl)aniline |
InChI |
InChI=1S/C9H8Cl3N/c1-13(9(12)8(10)11)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
BQXRIBOVLFHZDX-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



